molecular formula C8H9N3O2 B2558222 2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione CAS No. 1565855-43-7

2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

Cat. No. B2558222
CAS RN: 1565855-43-7
M. Wt: 179.179
InChI Key: RRSCJGWWYUGMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their various activities .


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Their synthesis involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds . The properties and stability found in 4a–g are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Scientific Research Applications

Fluorescent Probes for Biological Imaging

Pyrazolo[1,5-a]pyrimidines (PPs) have been recognized for their significant photophysical properties, making them excellent candidates for fluorescent probes in biological imaging . These compounds exhibit tunable photophysical properties, allowing for the design of solid-state emitters with good emission intensities. This makes them suitable for studying the dynamics of intracellular processes and bioimaging applications.

Chemosensors

Due to the presence of heteroatoms like nitrogen, PPs can act as potential chelating agents for ions . This property is beneficial for the development of chemosensors, which are crucial tools in detecting the presence of specific ions or molecules within a given environment.

Organic Light-Emitting Devices (OLEDs)

PPs have been identified as strategic compounds for optical applications, including OLEDs . Their simpler and greener synthetic methodology, along with their solid-state emission capabilities, make them suitable for use in the development of organic materials for light-emitting devices.

Antitumor Agents

The pyrazolo[1,5-a]pyrimidine scaffold has shown potential as an antitumor agent . Its structural diversity, achieved through various synthetic transformations, allows for the design of drugs with anticancer properties. The PP derivatives have been highlighted for their potential in medicinal chemistry, particularly in the development of new rational and efficient designs of drugs.

Enzymatic Inhibitory Activity

PP derivatives have been studied for their enzymatic inhibitory activity . This application is particularly relevant in the field of drug discovery, where the inhibition of specific enzymes can lead to therapeutic benefits for treating various diseases.

Treatment of Inflammatory or Viral Diseases

PPs have been reported as promising pharmacophores in structures as potential drugs for the treatment of cancer, as well as inflammatory or viral diseases . Their ability to be incorporated into drug structures makes them valuable in the pharmaceutical industry for developing new treatments.

Mechanism of Action

The mechanism of action of these compounds was not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake as has been found for other compounds sharing this core structure .

Future Directions

There is an urgent need for the development of new drug candidates exhibiting novel mechanisms of action to address drug resistance and shorten treatment duration . High-throughput screening (HTS) against whole cells has produced most of the existing TB drugs and clinical candidates .

properties

IUPAC Name

2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-5-3-6-9-7(12)4-8(13)11(6)10-5/h3H,2,4H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCJGWWYUGMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=O)CC(=O)NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.